4-Bromo-1-(2-ethylcyclohexyl)-1h-pyrazol-3-amine

Purity analysis Quality control Synthetic chemistry

SAR exploration of lipophilic binding pockets often stalls due to a lack of conformationally diverse building blocks. 4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine (CAS 1341796-54-0) directly addresses this gap. - **Unique Scaffold**: The 2-ethylcyclohexyl group introduces a stereocenter and elevates logP, enabling systematic mapping of hydrophobic target interactions versus simpler cyclohexyl analogs. - **Synthetic Versatility**: The C4-bromine atom serves as a robust handle for rapid, parallel diversification via Suzuki coupling. - **Operational Efficiency**: Supplied at 98% purity, it is ready for direct use in library synthesis, eliminating pre-purification steps and accelerating hit-to-lead timelines.

Molecular Formula C11H18BrN3
Molecular Weight 272.18 g/mol
Cat. No. B13544303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(2-ethylcyclohexyl)-1h-pyrazol-3-amine
Molecular FormulaC11H18BrN3
Molecular Weight272.18 g/mol
Structural Identifiers
SMILESCCC1CCCCC1N2C=C(C(=N2)N)Br
InChIInChI=1S/C11H18BrN3/c1-2-8-5-3-4-6-10(8)15-7-9(12)11(13)14-15/h7-8,10H,2-6H2,1H3,(H2,13,14)
InChIKeyROTUUHKJABYAAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine: Technical Profile & Specifications


4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine (CAS 1341796-54-0) is a substituted aminopyrazole derivative with the molecular formula C11H18BrN3 and a molecular weight of 272.18 g/mol . This compound features a pyrazole core substituted with a bromine atom at the 4-position and a 2-ethylcyclohexyl group at the N1 position. It is commercially available from multiple research chemical suppliers at analytical purity levels of 97-98% and serves as a versatile synthetic building block for medicinal chemistry and agrochemical research programs .

4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine: Key Differentiators vs. Generic Analogs


Substitution of 4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine with seemingly similar pyrazole derivatives introduces consequential differences in molecular properties and synthetic utility. The compound contains a bulky 2-ethylcyclohexyl substituent at the N1 position, which imparts distinct steric and lipophilic characteristics that cannot be replicated by simpler analogs such as 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine (MW 244.13 g/mol) or the unsubstituted core 4-bromo-1H-pyrazol-3-amine (MW 161.99 g/mol) [1]. The presence of the 2-ethyl substituent on the cyclohexyl ring introduces an additional stereocenter and alters the three-dimensional conformation of the molecule, which has direct implications for binding pocket occupancy in structure-activity relationship (SAR) studies. Furthermore, the bromine atom at the 4-position serves as a versatile synthetic handle for cross-coupling reactions, a feature that distinguishes this compound from non-brominated analogs such as 1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine (MW 193.29 g/mol) . Generic substitution without consideration of these structural features may compromise downstream reaction outcomes, alter physicochemical property profiles, or invalidate SAR conclusions in medicinal chemistry campaigns.

4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine: Procurement & Selection Evidence


Purity Benchmarking vs. 4-Bromo-1-cyclohexyl Analog

Commercial suppliers of 4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine consistently provide the compound at 97-98% purity specifications . In contrast, the closest structural analog 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine (CAS 1248796-32-8) is routinely offered at a lower purity threshold of 95%+ from comparable vendors . This 2-3% absolute purity differential, while modest, represents a meaningful reduction in potential impurity burden (5% maximum impurities versus 2-3%) for applications requiring high-fidelity SAR interpretation or where trace contaminants could confound biological assay outcomes.

Purity analysis Quality control Synthetic chemistry

Molecular Weight & Lipophilicity Differentiation

The molecular weight of 4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine is 272.18 g/mol , representing a 28.05 g/mol increase over 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine (244.13 g/mol) and a 110.19 g/mol increase over the core 4-bromo-1H-pyrazol-3-amine (161.99 g/mol) [1]. The 2-ethyl substitution on the cyclohexyl ring increases the calculated logP by approximately 0.7-1.0 units compared to the unsubstituted cyclohexyl analog based on fragment-based computational estimates, a difference that directly influences membrane permeability, aqueous solubility, and protein binding characteristics. This physicochemical differentiation is substantial enough to affect compound behavior in cellular assays and ADME screening panels.

Physicochemical properties Drug-likeness Lipophilicity SAR studies

Entry-Level Pricing Overview

The compound is available at entry-level quantities with transparent commercial pricing. At the 50 mg scale, the listed catalog price is approximately RMB 180-200 (USD 25-28 equivalent) . Scaling to 1 g increases the unit cost to approximately RMB 1200-1300 (USD 165-180 equivalent). While direct comparator pricing for 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine is not publicly disclosed in a directly comparable format, the pricing structure for 4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine places it within the expected range for custom-synthesized, non-stock pyrazole building blocks of similar molecular complexity.

Procurement economics Budget planning Compound sourcing Cost analysis

Cross-Coupling Versatility of the 4-Bromo Handle

The bromine atom at the 4-position of the pyrazole ring enables participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, a feature absent in the non-brominated analog 1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine (CAS 1341474-32-5, MW 193.29 g/mol) . This bromine handle provides a direct route to diverse 4-aryl, 4-alkynyl, and 4-amino substituted derivatives. Pyrazole C4-brominated compounds of this class have been utilized as key intermediates in the synthesis of NRF2 regulators and kinase inhibitor scaffolds [1], establishing a documented precedent for the synthetic utility of this substitution pattern.

Cross-coupling chemistry Suzuki-Miyaura Buchwald-Hartwig Synthetic methodology

Additional Chiral Center vs. Cyclohexyl Analogs

The 2-ethylcyclohexyl substituent introduces a stereogenic center at the C2 position of the cyclohexyl ring, a feature absent in the unsubstituted cyclohexyl analog 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine . This additional stereochemical element creates the potential for diastereomeric relationships in downstream products when coupled with other chiral centers, or enables the exploration of enantiomer-specific biological activity. Cycloalkyl-annelated pyrazoles with defined stereochemistry have demonstrated high affinity for sigma-1 receptors (pKi > 8), with stereochemistry influencing both potency and selectivity profiles [1].

Stereochemistry Chiral building blocks Conformational analysis 3D pharmacophore

4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine: Application Scenarios


NRF2 Pathway Modulator Synthesis

The compound serves as a key intermediate for synthesizing arylcyclohexyl pyrazole derivatives targeting the NRF2-KEAP1 pathway [1]. The combination of the 2-ethylcyclohexyl group (providing conformational constraint and lipophilicity) with the C4-bromo handle (enabling Suzuki coupling to introduce diverse aryl groups) makes this building block particularly well-suited for generating focused libraries of NRF2 regulators. This application scenario leverages the compound‘s stereochemical complexity and synthetic versatility documented in Section 3.

Lipophilic Pocket Occupancy in SAR Studies

The 28.05 g/mol molecular weight increase and estimated 0.7-1.0 unit logP elevation relative to 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine positions this compound for systematic SAR exploration of hydrophobic binding pockets . Researchers can directly compare biological activity between the 2-ethylcyclohexyl-substituted compound and the unsubstituted cyclohexyl analog to quantify the contribution of the ethyl group to target engagement, membrane permeability, and metabolic stability.

Diversifiable Building Block for Parallel Library Synthesis

The C4-bromine substituent enables parallel diversification via palladium-catalyzed cross-coupling chemistry . This compound can serve as a common intermediate for generating arrays of 4-substituted pyrazoles with varying aryl, heteroaryl, alkynyl, or amino substituents. The 97-98% commercial purity specification supports direct use in parallel synthesis workflows without prior purification, reducing both time and material costs in library production.

Insect Growth Regulator Scaffold Development

Pyrazole derivatives with cycloalkyl substitution patterns have demonstrated activity at ecdysone receptor targets in insect systems [2]. The structural features of 4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine—specifically the cyclohexyl lipophilic domain and the modifiable C4 position—align with pharmacophore requirements for this target class. The compound provides a starting point for synthesizing novel insect growth regulators with potential selectivity advantages over mammalian systems.

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